molecular formula C14H12N2O5 B13949462 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene CAS No. 56679-04-0

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene

Cat. No.: B13949462
CAS No.: 56679-04-0
M. Wt: 288.25 g/mol
InChI Key: VJJRVNGOHNKPHB-UHFFFAOYSA-N
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Description

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene is an organic compound characterized by the presence of two nitro groups attached to a benzene ring, with a benzyloxy methyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl bromide with a suitable phenol derivative under basic conditions. For example, 4-nitrobenzyl bromide can react with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) to form the desired product . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzyloxy methyl group can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene involves its interaction with molecular targets through its nitro and benzyloxy groups. The nitro groups can participate in redox reactions, while the benzyloxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
  • 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene
  • 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde

Uniqueness

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene is unique due to the presence of two nitro groups and a benzyloxy methyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

56679-04-0

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

1-nitro-4-[(4-nitrophenyl)methoxymethyl]benzene

InChI

InChI=1S/C14H12N2O5/c17-15(18)13-5-1-11(2-6-13)9-21-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2

InChI Key

VJJRVNGOHNKPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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